Cas no 1409095-69-7 (3-(octan-2-yloxy)propane-1-sulfonyl chloride)

3-(octan-2-yloxy)propane-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 1-Propanesulfonyl chloride, 3-[(1-methylheptyl)oxy]-
- 3-(Octan-2-yloxy)propane-1-sulfonyl chloride
- 3-(octan-2-yloxy)propane-1-sulfonyl chloride
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- インチ: 1S/C11H23ClO3S/c1-3-4-5-6-8-11(2)15-9-7-10-16(12,13)14/h11H,3-10H2,1-2H3
- InChIKey: PDFJLDFNAAMTNZ-UHFFFAOYSA-N
- ほほえんだ: C(S(Cl)(=O)=O)CCOC(C)CCCCCC
3-(octan-2-yloxy)propane-1-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422394-250mg |
3-(Octan-2-yloxy)propane-1-sulfonyl chloride |
1409095-69-7 | 98% | 250mg |
¥20282 | 2023-04-15 | |
Enamine | EN300-1144423-0.1g |
3-(octan-2-yloxy)propane-1-sulfonyl chloride |
1409095-69-7 | 95% | 0.1g |
$490.0 | 2023-10-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422394-1g |
3-(Octan-2-yloxy)propane-1-sulfonyl chloride |
1409095-69-7 | 98% | 1g |
¥20364 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422394-500mg |
3-(Octan-2-yloxy)propane-1-sulfonyl chloride |
1409095-69-7 | 98% | 500mg |
¥22800 | 2023-04-15 | |
Enamine | EN300-1144423-0.05g |
3-(octan-2-yloxy)propane-1-sulfonyl chloride |
1409095-69-7 | 95% | 0.05g |
$468.0 | 2023-10-25 | |
Enamine | EN300-1144423-1.0g |
3-(octan-2-yloxy)propane-1-sulfonyl chloride |
1409095-69-7 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1144423-10g |
3-(octan-2-yloxy)propane-1-sulfonyl chloride |
1409095-69-7 | 95% | 10g |
$2393.0 | 2023-10-25 | |
Enamine | EN300-1144423-1g |
3-(octan-2-yloxy)propane-1-sulfonyl chloride |
1409095-69-7 | 95% | 1g |
$557.0 | 2023-10-25 | |
Enamine | EN300-1144423-0.5g |
3-(octan-2-yloxy)propane-1-sulfonyl chloride |
1409095-69-7 | 95% | 0.5g |
$535.0 | 2023-10-25 | |
Enamine | EN300-1144423-2.5g |
3-(octan-2-yloxy)propane-1-sulfonyl chloride |
1409095-69-7 | 95% | 2.5g |
$1089.0 | 2023-10-25 |
3-(octan-2-yloxy)propane-1-sulfonyl chloride 関連文献
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
3-(octan-2-yloxy)propane-1-sulfonyl chlorideに関する追加情報
3-(Octan-2-yloxy)Propane-1-Sulfonyl Chloride: A Comprehensive Overview
3-(Octan-2-yloxy)Propane-1-Sulfonyl Chloride, also known by its CAS number 1409095-69-7, is a versatile organic compound with significant applications in various industries. This compound belongs to the class of sulfonating agents, which are widely used in chemical synthesis due to their ability to introduce sulfonic acid groups into organic molecules. The structure of this compound consists of a propane backbone with a sulfonyl chloride group at one end and an octan-2-yloxy substituent at the other, making it a unique derivative with distinct chemical properties.
The synthesis of 3-(Octan-2-yloxy)Propane-1-Sulfonyl Chloride typically involves the reaction of propane sulfonyl chloride with octan-2-ol in the presence of an acid catalyst. This reaction is a classic example of nucleophilic substitution, where the hydroxyl group of octan-2-ol displaces the chloride ion from the sulfonyl chloride group. The resulting product is a stable compound that can be purified through standard chromatographic techniques. Recent advancements in catalytic systems have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste.
One of the most notable applications of 3-(Octan-2-yloxy)Propane-1-Sulfonyl Chloride is in the field of polymer chemistry. This compound serves as an effective sulfonating agent for the modification of polymers, enhancing their thermal stability and mechanical properties. For instance, it has been used to functionalize polyethylene terephthalate (PET) fibers, resulting in materials with improved dyeability and resistance to UV degradation. These modified polymers find applications in high-performance textiles and industrial fabrics.
In addition to its role in polymer modification, this compound has also gained attention in pharmaceutical research. The sulfonate group is known to enhance the solubility and bioavailability of drug molecules. Researchers have explored the use of 3-(Octan-2-yloxy)Propane-1-Sulfonyl Chloride as a sulfonating agent for various drug candidates, particularly those with hydrophobic properties. Recent studies have demonstrated that sulfonation can significantly improve the pharmacokinetic profiles of certain drugs, making them more effective in treating diseases such as cancer and inflammatory disorders.
The unique structure of 3-(Octan-2-yloxy)Propane-1-Sulfonyl Chloride also makes it an ideal candidate for use in surfactant formulations. Surfactants are essential in numerous industries, including cosmetics, detergents, and oil recovery. The octanoyloxy group imparts hydrophilic properties to the molecule, while the sulfonyl chloride group provides reactivity for subsequent chemical modifications. This dual functionality allows for the creation of surfactants with tailored properties, such as enhanced emulsifying or wetting capabilities.
Recent research has focused on optimizing the use of 3-(Octan-2-yloxy)Propane-1-Sulfonyl Chloride in sustainable chemical processes. For example, it has been employed as a catalyst in organocatalytic reactions, enabling the synthesis of complex organic molecules under mild conditions. This approach not only reduces energy consumption but also minimizes the generation of hazardous byproducts, aligning with global efforts toward green chemistry.
In conclusion, 3-(Octan-2-yloxy)Propane-1-Sulfonyl Chloride, CAS No. 1409095-69-7, is a multifaceted compound with a wide range of applications across various industries. Its unique chemical structure and reactivity make it an invaluable tool in modern chemistry, driving innovation in materials science, pharmaceuticals, and sustainable chemical processes. As research continues to uncover new uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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